molecular formula C6H11NO3 B556455 Methyl 3-acetamidopropanoate CAS No. 31295-20-2

Methyl 3-acetamidopropanoate

Cat. No.: B556455
CAS No.: 31295-20-2
M. Wt: 145,16 g/mole
InChI Key: FDIFXCFYMLCGNA-UHFFFAOYSA-N
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Description

Methyl 3-acetamidopropanoate is an organic compound with the molecular formula C6H11NO3 It is a derivative of propanoic acid and contains an acetamido group and a methyl ester group

Scientific Research Applications

Methyl 3-acetamidopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for Methyl 3-acetamidopropanoate is not available in the literature . Therefore, the specific safety and hazard information for this compound is not known.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetamidopropanoate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanoic acid with acetic anhydride to form 3-acetamidopropanoic acid, which is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetamidopropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-acetamidopropanoic acid.

    Reduction: The compound can be reduced to form 3-acetamidopropanol.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Hydrolysis: 3-acetamidopropanoic acid.

    Reduction: 3-acetamidopropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-acetamidopropanoate involves its interaction with various molecular targets. The ester and amide groups can undergo hydrolysis, leading to the formation of active metabolites that participate in biochemical pathways. The compound may also act as a substrate for enzymes involved in ester and amide bond cleavage, influencing metabolic processes .

Comparison with Similar Compounds

    Methyl 3-aminopropanoate: Similar structure but lacks the acetamido group.

    Ethyl 3-acetamidopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-acetamidopropanoate: Similar structure but with the acetamido group on the second carbon.

Uniqueness: Methyl 3-acetamidopropanoate is unique due to the presence of both an acetamido group and a methyl ester group on the propanoic acid backbone

Properties

IUPAC Name

methyl 3-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(9)10-2/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIFXCFYMLCGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511683
Record name Methyl N-acetyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31295-20-2
Record name Methyl N-acetyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to scheme II, β-alanine methyl ester hydrochloride 4 is reacted with acetyl chloride giving N-acetyl-β-alanine methyl ester 5 which is reacted with disulfide cystamine 6 upon heating neat at 80° C. giving the tetraamide disulfide product N, N - (Dithiodi-2, 1-ethanediyl bis [3-(acetylamino) propanamide 7. Reductive cleavage of the disulfide bond of 7 with sodium borohydride in methanol gives the unstable thiol 8 which is reacted in situ with an excess of oleoyl chloride 1, giving the thioester product S-[2-[[3-(acetylamino)-1-oxopropyl]amino]ethyl]-9(Z)-octadecenethioate 9. ##STR11##
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 10.0 g portion of β-alanine methyl ester hydrochloride was slurried in 200 ml of dichloromethane. A 20 ml portion of acetyl chloride and 20 g of anhydrous potassium carbonate were added and the mixture was stirred vigorously for 48 hours. The mixture was poured into 400 ml of ether, 20 g of fresh anhydrous potassium carbonate added and the solids allowed to settle for 15 minutes. Suction filtration through celite and concentration gave an oil. This oil was concentrated four times from 50 ml portions of toluene, giving 4.73 g of the desired compound as a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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